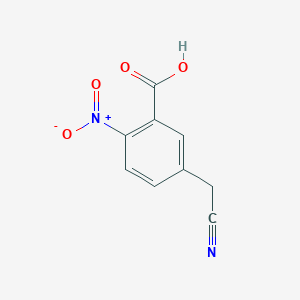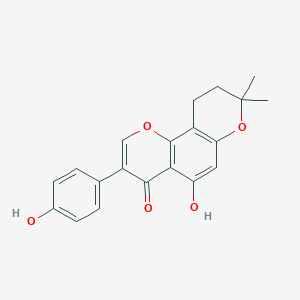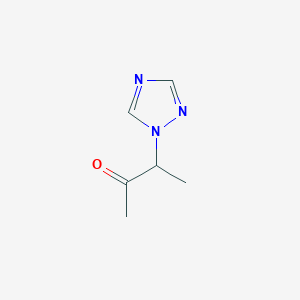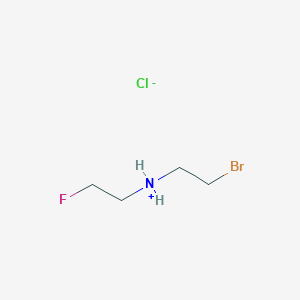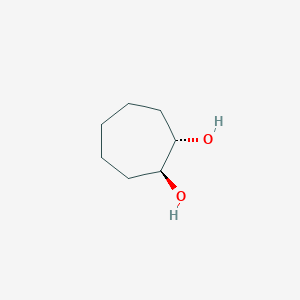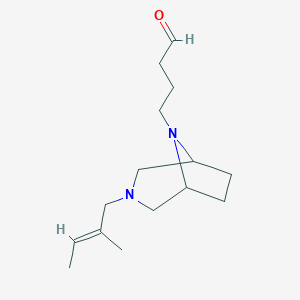
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane, also known as DMXB-A, is a compound that has been studied for its potential use as a therapeutic agent in various medical conditions. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists.
Mechanism of Action
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). Activation of this receptor has been shown to improve cognitive function and memory. It also has anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce negative symptoms in schizophrenia and improve attention and reduce impulsivity in ADHD. 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane has anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane is its selectivity for the α7 nAChR, which reduces the potential for off-target effects. However, its potential use in humans is limited by its poor bioavailability and short half-life.
Future Directions
Future research on 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane could focus on improving its bioavailability and half-life to increase its potential therapeutic use. It could also be studied for its potential use in other medical conditions, such as Parkinson's disease and multiple sclerosis. Additionally, further research could be conducted to investigate the mechanisms underlying its anti-inflammatory properties and its potential use in treating inflammatory conditions.
Synthesis Methods
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-methyl-2-buten-1-ol with butyric anhydride to form 2-methyl-2-butenyl butyrate. This intermediate is then reacted with 3,8-diazabicyclo[3.2.1]octane (DABCO) in the presence of a Lewis acid catalyst to yield 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane.
Scientific Research Applications
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane has been studied for its potential use in various medical conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In schizophrenia, 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane has been shown to improve cognitive function and reduce negative symptoms. In ADHD, it has been found to improve attention and reduce impulsivity.
properties
CAS RN |
101607-39-0 |
|---|---|
Product Name |
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane |
Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
4-[3-[(E)-2-methylbut-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]butanal |
InChI |
InChI=1S/C15H26N2O/c1-3-13(2)10-16-11-14-6-7-15(12-16)17(14)8-4-5-9-18/h3,9,14-15H,4-8,10-12H2,1-2H3/b13-3+ |
InChI Key |
PLVPBCILDZUVLX-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C(\C)/CN1CC2CCC(C1)N2CCCC=O |
SMILES |
CC=C(C)CN1CC2CCC(C1)N2CCCC=O |
Canonical SMILES |
CC=C(C)CN1CC2CCC(C1)N2CCCC=O |
synonyms |
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






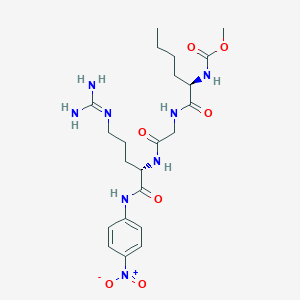
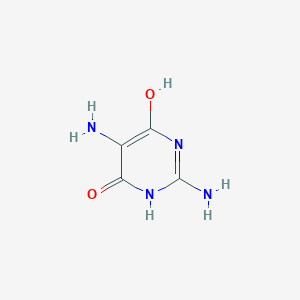

![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)

